molecular formula C10H11IN4S B7049009 3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine

3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine

Cat. No.: B7049009
M. Wt: 346.19 g/mol
InChI Key: SSHSRVUZMSCBMG-UHFFFAOYSA-N
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Description

3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an iodine atom and an amine group, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic acid and an oxidizing agent such as hydrogen peroxide.

    Attachment to the Pyridine Ring: The thiadiazole derivative is then reacted with 2-bromoethylamine to form the intermediate compound.

    Iodination: The final step involves the iodination of the pyridine ring using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine can undergo various types of chemical reactions:

    Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation/Reduction: Functionalized thiadiazole derivatives.

    Coupling: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers or used to modify surfaces for enhanced properties such as conductivity or biocompatibility.

Mechanism of Action

The mechanism of action of 3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the iodine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-N-[2-(1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine: Lacks the methyl group on the thiadiazole ring.

    3-bromo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine: Substitutes iodine with bromine.

    3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-4-amine: Iodine is substituted at a different position on the pyridine ring.

Uniqueness

The presence of the iodine atom and the specific substitution pattern on the pyridine and thiadiazole rings make 3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine unique. These structural features can influence its reactivity, binding properties, and overall utility in various applications.

Properties

IUPAC Name

3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN4S/c1-7-14-15-9(16-7)4-6-13-10-8(11)3-2-5-12-10/h2-3,5H,4,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHSRVUZMSCBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCNC2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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